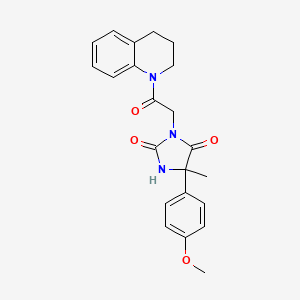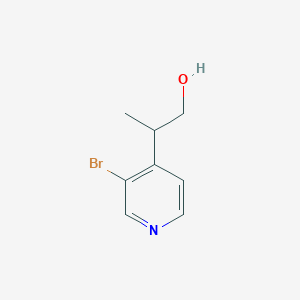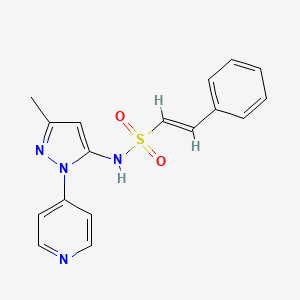![molecular formula C22H23FN2O B2546603 6-(2-fluorophenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one CAS No. 1020252-13-4](/img/structure/B2546603.png)
6-(2-fluorophenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "6-(2-fluorophenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one" is a derivative of the benzodiazepine class, which is a group of psychoactive drugs known for their central nervous system depressant effects. Benzodiazepines are widely used for their anxiolytic, anticonvulsant, muscle relaxant, and sedative properties. The specific structure of this compound suggests it may have unique interactions with receptors in the brain, potentially leading to novel pharmacological effects.
Synthesis Analysis
The synthesis of benzodiazepine derivatives often involves the construction of the 1,4-benzodiazepine ring system followed by various functionalization reactions to introduce different substituents. For instance, the synthesis of 7,8-(methylenedioxy)-1-phenyl-3,5-dihydro-4H-2,3-benzodiazepin-4-ones, as described in one study, involved the creation of the benzodiazepinone core and subsequent assays for biological activity . Although the specific synthesis route for the compound is not detailed in the provided papers, similar synthetic strategies could be applied, with modifications to introduce the 2-fluorophenyl group and the trimethyl moiety.
Molecular Structure Analysis
The molecular structure of benzodiazepine derivatives is crucial for their interaction with receptors. For example, the compound "5-(4-Fluorophenyl)-1,8-dimethyl-2-(p-toluoylaminomethyl)-2,3-dihydro-1H-1,4-benzodiazepine Monohydrate" crystallizes as a hydrate and exhibits a conformation stabilized by hydrogen bonds, which is common for 2-(acylaminomethyl)benzodiazepines . The presence of fluorine atoms, as seen in the compound of interest, can significantly affect the binding affinity and pharmacological profile due to their electronegativity and size.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of benzodiazepine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the presence of a methylenedioxy group or a nitro substituent can affect the lipophilicity and, consequently, the pharmacokinetics of the compounds . The trimethyl groups in the compound of interest may increase its lipophilicity, potentially affecting its absorption and distribution in the body.
Scientific Research Applications
Novel Antianxiety Agents
Research into benzodiazepine derivatives, such as ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate, has shown potential for novel antianxiety agents. These compounds, including variations similar to the specified chemical, have been tested for their affinity to central benzodiazepine receptors (CBR) in bovine and human cortical brain membranes. Certain derivatives have emerged with partial agonist profiles, demonstrating useful activity in animal models of anxiety while avoiding typical benzodiazepine side effects. This suggests a potential avenue for the development of new therapeutic agents in the treatment of anxiety disorders (Anzini et al., 2008).
Photoluminescent Properties
A study on the synthesis and photoluminescent studies of new 1,5-benzodiazepines derivatives, including those related to the specified chemical, has revealed interesting photophysical properties. These properties were investigated through absorption and fluorescence spectral techniques, suggesting potential applications in the development of new materials with specific photoluminescent properties for use in various technological applications (Ismail et al., 2021).
Anticonvulsant Activity
Derivatives of 1,4-benzodiazepines, including compounds structurally related to the specified chemical, have been explored for their anticonvulsant activities. Novel triazolo[4,3-a][1,4]benzodiazepines have been synthesized and tested, showing excellent anticonvulsant activity in comparison with standard drugs like diazepam. This highlights the potential of such compounds in the development of new anticonvulsant medications (Narayana et al., 2006).
Mechanism of Action
Target of action
Benzodiazepines primarily target gamma-aminobutyric acid (GABA) receptors in the brain, which are inhibitory neurotransmitter receptors .
Mode of action
Benzodiazepines enhance the effect of GABA at the GABA_A receptor, resulting in sedative, sleep-inducing (hypnotic), anxiolytic, anticonvulsant, and muscle relaxant properties .
Biochemical pathways
Benzodiazepines act on the central nervous system, affecting the limbic system (emotion, behavior), the reticular formation (consciousness), the cerebellum (motor coordination), and the spinal cord (reflexes) .
Pharmacokinetics
Benzodiazepines are well absorbed in the gastrointestinal tract and are metabolized in the liver. The half-life of these compounds can vary widely .
Result of action
The effects of benzodiazepines include reduced anxiety, sedation, relaxation of muscles, and prevention of seizures .
Action environment
The action of benzodiazepines can be influenced by various factors, including the individual’s age, liver function, and presence of other drugs .
properties
IUPAC Name |
6-(2-fluorophenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O/c1-13-8-9-16-17(10-13)25-21(14-6-4-5-7-15(14)23)20-18(24-16)11-22(2,3)12-19(20)26/h4-10,21,24-25H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPDIHMQWKLRDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C(C(N2)C4=CC=CC=C4F)C(=O)CC(C3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2546520.png)
![N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2546521.png)



![N4-(4-ethoxyphenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2546528.png)
![4-[(4-Fluorophenyl)-(6-hydroxy-2-methyl-5-thiazolo[3,2-b][1,2,4]triazolyl)methyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B2546530.png)
![4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B2546531.png)

![N-[cyano(2,3-dimethoxyphenyl)methyl]-2,3-difluorobenzamide](/img/structure/B2546534.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2546536.png)
![5-[(4-iodophenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2546537.png)

